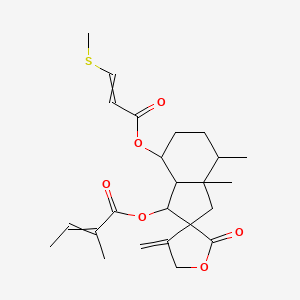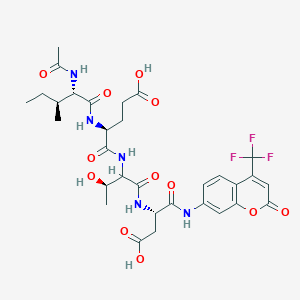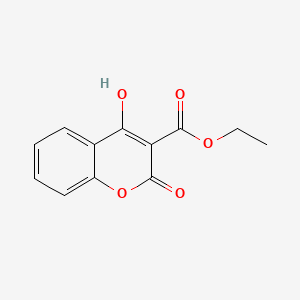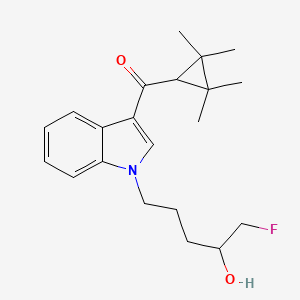
Bakkenolide IIIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bakkenolide IIIa is a natural sesquiterpenoid compound . It is an important active component of bakkenolides . It has antioxidant and neuroprotective effects . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Bakkenolide IIIa is 448.57 and its formula is C24H32O6S . The detailed molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis
Bakkenolide IIIa has been studied for its effects on endothelial inflammation . In a study, Lipopolysaccharide (LPS) damaged human umbilical vein endothelial cells (HUVECs) were treated with Bakkenolide IIIa . The results indicated that Bakkenolide IIIa significantly alleviated survival inhibition, and decreased the levels of LPS-induced TNF-α, interleukin (IL)-1β, IL-8, and IL-6 .Physical And Chemical Properties Analysis
Bakkenolide IIIa is a powder . Its CAS number is 915289-60-0 . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Neuroprotective and Antioxidant Activities : Bakkenolide IIIa, isolated from Petasites tricholobus, has shown significant neuroprotective and antioxidant activities. It exhibited these properties in cell-free bioassays and primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults (Wang et al., 2009).
Synthesis Approaches : Research has been conducted on the enantiospecific synthesis of bakkenolide III, using (S)-(+)-carvone as a starting point. This synthesis is significant for the structural study and potential pharmaceutical applications of bakkenolides (Jiang, Bhattacharyya, & Sha, 2007).
Cytotoxicity Studies : The cytotoxicity of various bakkenolides, including bakkenolide III, has been examined. These compounds were isolated from the roots of Petasites formosanus and their structures characterized by spectral analysis (Wu et al., 1999).
Anti-Allergic Effects : Total bakkenolides from Petasites tricholobus, which include bakkenolide IIIa, have been evaluated for their anti-allergic effects in ovalbumin-sensitized rats. The study showed a significant decrease in allergic reactions, suggesting potential for antiallergic drug development (Zhang, Wang, & Wang, 2011).
Quality Evaluation through LC : A liquid chromatography method was developed for evaluating Petasites tricholobus quality, which includes a simultaneous determination of major active bakkenolides like bakkenolide IIIa (Wang, Guo, & Wang, 2009).
Inflammatory Injury Amelioration : Bakkenolide-IIIa has been found to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells. It upregulated LINC00294, which suggests a potential role in preventing vascular inflammation (Xu et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFULOPSWJZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)



![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)